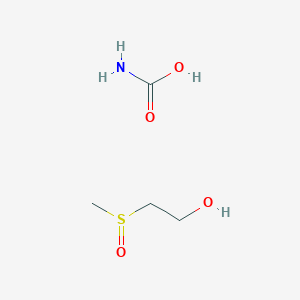
Carbamic acid;2-methylsulfinylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid;2-methylsulfinylethanol is a chemical compound with the molecular formula C3H9NO3S It is a derivative of carbamic acid, which is known for its role in various organic reactions and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid;2-methylsulfinylethanol can be synthesized through several methods. One common approach involves the reaction of 2-methylsulfinylethanol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as solvent extraction, crystallization, and drying to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid;2-methylsulfinylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted carbamates.
Scientific Research Applications
Carbamic acid;2-methylsulfinylethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of carbamic acid;2-methylsulfinylethanol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is often mediated by the sulfinyl group, which can undergo nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: A simpler analog with similar reactivity but lacking the sulfinyl group.
Methyl carbamate: Contains a methyl group instead of the 2-methylsulfinylethanol moiety.
Ethyl carbamate: Similar structure but with an ethyl group.
Uniqueness
Carbamic acid;2-methylsulfinylethanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other carbamates may not be suitable .
Properties
CAS No. |
114522-57-5 |
|---|---|
Molecular Formula |
C4H11NO4S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
carbamic acid;2-methylsulfinylethanol |
InChI |
InChI=1S/C3H8O2S.CH3NO2/c1-6(5)3-2-4;2-1(3)4/h4H,2-3H2,1H3;2H2,(H,3,4) |
InChI Key |
RDRGHYOYGCSORV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCO.C(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















